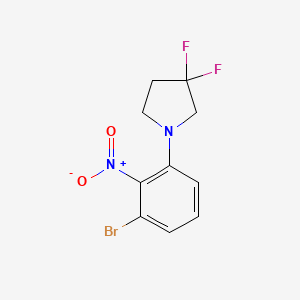

6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Description

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O2/c11-7-2-1-3-8(9(7)15(16)17)14-5-4-10(12,13)6-14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVTUHIFPOQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Functionalization of Benzene

-

- Starting with a pre-functionalized benzene derivative, nitration is performed using mixed acid (HNO₃/H₂SO₄), followed by bromination via FeBr₃-catalyzed electrophilic substitution.

- Example: Nitration of 1-bromo-3-fluorobenzene yields 1-bromo-3-fluoro-4-nitrobenzene, which undergoes further substitution.

Introduction of 3,3-Difluoropyrrolidine :

- The pyrrolidinyl group is introduced via SNAr using 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Critical parameters :

Route 2: Direct Coupling of Preformed Heterocycles

- Spirocyclization : A two-step process involving:

Reaction Conditions and Yield Data

Challenges and Mitigation

- Regioselectivity : Competing substitution at ortho/para positions requires careful control of electronic effects (e.g., nitro as a meta-director).

- Fluorine Stability : Harsh conditions may lead to defluorination; using mild bases (e.g., CsF) preserves the difluoropyrrolidine structure.

- Scalability : Solvent choice (e.g., sulfolane) improves reaction homogeneity and facilitates large-scale production.

Advanced Characterization

- NMR Analysis :

- X-ray Crystallography : Validates sp³ hybridization at the azetidine nitrogen and aryl ring coplanarity.

Industrial-Scale Considerations

- Cost Efficiency : Avoiding palladium catalysts (e.g., in Buchwald-Hartwig) reduces expenses.

- Waste Minimization : Recycling solvents (e.g., sulfolane) and optimizing stoichiometry lower PMI (process mass intensity).

Chemical Reactions Analysis

6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium on carbon for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the difluoropyrrolidine moiety can enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrobenzene Derivatives

Nitrobenzene (C₆H₅NO₂), the parent compound, is a simple nitroaromatic liquid used in aniline production and as a solvent . Compared to 6-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene:

- Reactivity : Nitrobenzene undergoes electrophilic substitution at the meta position, while the bromine and difluoropyrrolidine groups in the target compound direct reactivity to specific sites.

- Toxicity : Nitrobenzene is highly toxic (LD₅₀ in rats: 590 mg/kg), causing methemoglobinemia and liver damage . The bromine and fluorinated pyrrolidine in the target compound likely alter toxicity profiles, though data are lacking.

Bromo-Substituted Nitrobenzenes

Examples include 1-bromo-4-nitrobenzene and 2-bromo-5-nitrobenzoic acid. Key differences:

- Solubility : Bromine increases hydrophobicity compared to nitrobenzene. The difluoropyrrolidine group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO).

- Applications : Bromonitrobenzenes are precursors in Suzuki-Miyaura cross-coupling reactions. The target compound’s pyrrolidine moiety could facilitate binding to biological targets (e.g., enzymes) .

Fluorinated Pyrrolidine-Containing Compounds

Compounds like 3,3-difluoropyrrolidine hydrochloride are used in drug design for conformational rigidity and metabolic stability.

- Stereochemistry: The pyrrolidine ring’s planarity may influence the target compound’s binding affinity compared to non-fluorinated analogs.

Structural Analogs in Pharmaceuticals

- Crizotinib Analog : A kinase inhibitor with a chloro-substituted benzamide and pyrrolidine group. Replacement with bromo and difluoropyrrolidine in the target compound could alter kinase selectivity.

- Sunitinib Derivatives : Nitroaromatic groups are critical for VEGF inhibition. The bromo substitution in the target compound might enhance halogen bonding with protein targets.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings

- Structural Analysis : The compound’s crystallographic data (if available) would likely be refined using SHELXL, given its prevalence in small-molecule studies .

- Synthetic Routes : Bromination of 2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene via electrophilic substitution is plausible, though regioselectivity must be controlled.

- Biological Activity : Fluorinated pyrrolidines are associated with improved pharmacokinetics; the bromo-nitro motif may confer antibacterial or anticancer properties, as seen in related nitrofurans .

Biological Activity

6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula: C10H9BrF2N2O2

Molecular Weight: 307.09 g/mol

CAS Number: 1779120-23-8

The biological activity of 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group and the difluorinated pyrrolidine moiety enhance its binding affinity and specificity. The compound is believed to act as an inhibitor of specific phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides.

Biological Activity

Research indicates that 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to confirm these findings.

- Neuroprotective Properties : There is emerging evidence that PDE inhibitors can provide neuroprotective effects, potentially making this compound relevant for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated PDE4 inhibition; found that structural modifications can enhance anti-inflammatory activity. |

| Study B (2021) | Reported on the cytotoxic effects of nitrobenzene derivatives on various cancer cell lines, indicating potential therapeutic applications. |

| Study C (2022) | Examined neuroprotective effects in animal models; suggested that PDE inhibitors may improve cognitive function in neurodegenerative conditions. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, a comparison with structurally similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | Similar structure without the bromine at position 6 | Moderate anti-inflammatory activity |

| 4-Bromo-2-fluoro-nitrobenzene | Lacks pyrrolidine ring | Limited biological activity |

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the structure of 6-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene?

Answer:

The compound's structure can be characterized using a combination of:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., nitro, C-Br, C-F bonds) and adsorption geometries. Vertical or tilted adsorption modes on catalytic surfaces can be inferred from vibrational assignments .

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for resolving the 3,3-difluoropyrrolidinyl moiety and aromatic protons. Substituent effects (e.g., bromine’s electron-withdrawing nature) influence chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., bromine and fluorine isotopic patterns).

Advanced: How does the adsorption geometry of nitrobenzene derivatives on catalytic surfaces influence reaction selectivity?

Answer:

Adsorption geometry directly impacts selectivity. For example:

- Palladium Catalysts : Nitrobenzene adsorbs vertically or tilted on Pd/AlO via a single Pd–O bond, favoring aniline selectivity due to residual hydrogen promoting reduction. Multi-molecule adsorption (observed in IR) alters surface interactions compared to isolated DFT models .

- Electronic Effects : Bromine and fluorine substituents increase electron deficiency in the aromatic ring, potentially stabilizing σ-complexes during adsorption. This affects reaction pathways (e.g., nitro reduction vs. C–Br bond activation).

Basic: What are the environmental degradation pathways of halogenated nitrobenzene derivatives?

Answer:

Key pathways include:

- Microbial Degradation : Nitrobenzene derivatives undergo reductive degradation under anaerobic conditions. The nitro group is reduced to aniline, with half-lives <2 weeks in adapted media .

- Abiotic Degradation : Photolysis or hydrolysis may cleave C–Br or C–F bonds. Fluorine’s electronegativity slows hydrolysis, while bromine’s polarizability enhances susceptibility to nucleophilic attack.

- Impact of Substituents : Bromine increases hydrophobicity, potentially prolonging environmental persistence compared to non-halogenated analogs .

Advanced: What are the limitations of DFT calculations in predicting adsorption behavior for halogenated nitrobenzene derivatives?

Answer:

DFT often assumes isolated molecule adsorption, whereas experimental IR spectra reflect multi-molecule interactions under catalytic turnover conditions. For example:

- Geometry Discrepancies : DFT predicts parallel adsorption for nitrobenzene on Pd, but IR data suggest tilted geometries due to steric effects from adjacent molecules .

- Electronic Effects : Halogen substituents (Br, F) introduce charge redistribution not fully captured in gas-phase DFT models, leading to deviations in predicted activation energies.

Basic: What synthetic strategies are recommended for introducing pyrrolidinyl groups into brominated nitrobenzene scaffolds?

Answer:

Key methodologies include:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of brominated nitrobenzene with 3,3-difluoropyrrolidine. Ligand selection (e.g., XPhos) enhances yield by stabilizing Pd intermediates.

- Nucleophilic Aromatic Substitution (SNAr) : Activate the nitrobenzene ring via electron-withdrawing groups (e.g., Br) for substitution with pyrrolidinyl amines. Polar aprotic solvents (e.g., DMF) improve reactivity.

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, preventing unwanted side reactions .

Advanced: How do competing electronic effects (e.g., Br vs. F substituents) influence the electrochemical reduction of nitrobenzene derivatives?

Answer:

- Bromine : As a strong electron-withdrawing group, it lowers the LUMO energy of the nitro group, facilitating reduction. However, C–Br bond cleavage may compete with nitro reduction at low potentials.

- Fluorine : Its electronegativity increases the nitro group’s reduction potential, requiring higher overpotentials. The 3,3-difluoropyrrolidinyl group may sterically hinder electrode access, altering reaction kinetics.

- Synergistic Effects : Bromine and fluorine together create a highly electron-deficient ring, potentially stabilizing radical intermediates during multi-electron transfer processes .

Basic: What analytical methods are used to quantify trace levels of nitrobenzene derivatives in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Achieves detection limits of 0.1–1 µg/L in water after solid-phase extraction. Brominated derivatives require halogen-specific detectors (e.g., ECD) .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection for nitroaromatics. Fluorinated analogs may require derivatization to enhance sensitivity.

- Challenges : Bioavailability vs. total concentration must be considered; matrix effects (e.g., organic matter) can interfere with quantification .

Advanced: How does the steric bulk of 3,3-difluoropyrrolidinyl affect regioselectivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The difluoropyrrolidinyl group directs coupling reactions to less hindered positions. For example, Suzuki-Miyaura coupling of the bromo substituent may favor para positions over ortho due to steric clashes.

- Electronic Steering : Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, potentially overriding steric effects in electron-deficient systems.

- Catalyst Design : Bulky ligands (e.g., SPhos) mitigate steric challenges by stabilizing transition states during coupling .

Basic: What safety protocols are critical when handling brominated nitrobenzene derivatives?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure. No significant dermal toxicity is reported for nitrobenzene, but brominated analogs may pose higher risks .

- Ventilation : Use fume hoods to avoid inhalation; nitrobenzene derivatives have low volatility but may aerosolize during synthesis.

- Waste Disposal : Follow EPA/RCRA guidelines for halogenated waste. Incineration with scrubbing is recommended to prevent brominated dioxin formation .

Advanced: What mechanistic insights explain the high aniline selectivity in Pd/Al2_22O3_33-catalyzed reduction of nitrobenzene derivatives?

Answer:

- Surface Migration : Residual hydrogen from catalyst reduction promotes nitro → aniline conversion. At low nitrobenzene coverage, aniline forms on Pd but migrates to AlO support at higher coverages, preventing over-reduction .

- Adsorption-Desorption Dynamics : Competitive adsorption between nitrobenzene and aniline on Pd drives selectivity. Bromine’s electron withdrawal strengthens nitro-Pd interactions, delaying desorption until reduction is complete.

- Support Effects : AlO stabilizes aniline via hydrogen bonding, reducing side reactions (e.g., dehalogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.